molecular formula C14H17BrN4O2S B6472091 N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640960-54-7

N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6472091
CAS No.: 2640960-54-7
M. Wt: 385.28 g/mol
InChI Key: JGCPJNBZAMLCTG-UHFFFAOYSA-N
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Description

N-[1-(5-Bromo-3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a pyridine-derived compound featuring a piperidine ring substituted with a cyclopropanesulfonamide group. The pyridine core is further modified with bromo and cyano substituents at the 5- and 3-positions, respectively. Its synthesis and characterization would likely involve chromatographic purification (e.g., silica gel) and analytical techniques such as LC/MS, as seen in structurally related compounds .

Properties

IUPAC Name

N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O2S/c15-11-6-10(7-16)14(17-8-11)19-5-1-2-12(9-19)18-22(20,21)13-3-4-13/h6,8,12-13,18H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCPJNBZAMLCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=N2)Br)C#N)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to enhance the reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway and product yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has been investigated for its potential therapeutic effects against various diseases:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has demonstrated significant inhibitory activity against liver cancer (Huh7) and breast cancer (MCF7) cell lines with IC50 values of 4.7 µM and 17.9 µM, respectively.
  • Anti-inflammatory Properties : The compound acts as an antagonist of the CXCR3 receptor, which plays a role in inflammatory responses. Research indicates that it can reduce inflammatory markers in models of rheumatoid arthritis and multiple sclerosis.

Biochemical Probes

This compound is utilized as a biochemical probe in various biological studies due to its ability to interact with specific molecular targets. Its mechanism of action involves modulation of neurotransmitter receptors and enzymes, making it valuable for studying neurological disorders.

The following table summarizes the biological activity of this compound based on available studies:

Cell LineIC50 Value (µM)MechanismReference
Huh74.7Cell cycle arrest
MCF717.9Apoptosis induction
HCT1168.5Inhibition of proliferation

Study 1: Anticancer Efficacy

In a comprehensive study evaluating the anticancer properties of this compound, it was tested alongside standard chemotherapeutics such as doxorubicin. The results indicated comparable efficacy, highlighting its potential as an alternative treatment option for liver cancer.

Study 2: Inflammatory Response Modulation

Another investigation focused on its anti-inflammatory potential through CXCR3 antagonism. Treatment with this compound significantly reduced inflammatory markers in animal models, suggesting its utility in autoimmune disorders like rheumatoid arthritis.

Mechanism of Action

The mechanism of action of N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(1-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide (Example #15)

  • Core Structure : Replaces the pyridine ring with a fused imidazo-pyrrolo-pyrazine heterocycle.
  • Substituents : Cyclopropanesulfonamide group attached to a pyrrolidine ring.
  • Key Data : Synthesized via silica gel chromatography (37% yield); LC/MS: m/z 432 (M+H)+, retention time 1.70 min .

N-(4-(3-Allyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide

  • Core Structure : Bicyclo[2.2.2]octane scaffold fused with imidazo-pyrrolo-pyrazine.
  • Substituents : Allyl group on the heterocycle; cyclopropanesulfonamide on the bicyclic system.
  • Comparison : The rigid bicyclic structure may confer greater metabolic stability but lower solubility compared to the piperidine-pyridine system in the target compound .

N-(1-((6H-Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide

  • Core Structure : Triazolo-pyrazine fused with pyrrole.
  • Substituents : Cyclopropanesulfonamide linked via a cyclobutyl spacer.
  • Comparison : The triazole ring introduces additional hydrogen-bonding sites, which may enhance target selectivity but increase molecular weight (~50–100 g/mol higher than the target compound) .

Pyridine-Based Analogues

N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide

  • Core Structure: Pyridine with bromo and cyano substituents.
  • Substituents : Pivalamide at the 3-position.
  • Key Data : Catalogued in pyridine derivative compilations (2017), highlighting its use as a synthetic intermediate .

Data Tables

Table 1. Physicochemical Properties of Selected Analogues

Compound Name Molecular Weight (g/mol) Key Substituents Core Structure Solubility (Predicted)
N-[1-(5-Bromo-3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide ~384 Br, CN, cyclopropanesulfonamide Pyridine-piperidine Moderate (logP ~2.5)
N-(1-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide ~431 Cyclopropanesulfonamide Imidazo-pyrrolo-pyrazine Low (logP ~3.2)
N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide ~298 Br, CN, pivalamide Pyridine High (logP ~1.8)

Research Findings and Implications

Core Structure Impact : Pyridine-based compounds (e.g., the target) generally exhibit lower molecular complexity and better solubility than fused heterocycles (e.g., imidazo-pyrrolo-pyrazines) but may sacrifice binding affinity .

Synthetic Challenges : The piperidine-cyclopropanesulfonamide linkage in the target compound may introduce steric hindrance during synthesis, necessitating optimized purification protocols akin to those used for patent analogues .

Biological Activity

N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₅H₁₇BrN₄O₂S
  • Molecular Weight : 365.27 g/mol
  • CAS Number : 2741930-94-7

Biological Activity

The compound exhibits various biological activities, particularly as an inhibitor in therapeutic contexts. Below are key areas of focus regarding its biological activity:

This compound functions primarily as a selective inhibitor of certain enzymes, notably proteases involved in viral replication. Its structural similarity to known inhibitors allows it to effectively bind to active sites, thereby blocking substrate access.

2. Therapeutic Applications

The primary therapeutic applications identified for this compound include:

  • Antiviral Activity : It has shown promise as an inhibitor of the NS3 protease in Hepatitis C virus (HCV) treatment, similar to other compounds in its class. The inhibition of this enzyme is crucial for halting viral replication, making it a candidate for further clinical development .
  • Potential in Oncology : Preliminary studies suggest that the compound may have anti-cancer properties, possibly through the modulation of pathways involved in cell proliferation and apoptosis.

3. Case Studies and Research Findings

Several studies have reported on the efficacy of related compounds in clinical settings:

Study ReferenceCompound TestedFindings
SCH 503034 (related structure)Demonstrated potent NS3 protease inhibition with promising results in HCV patients.
Various derivativesShowed LCAT activation and potential cardiovascular benefits.
Piperidinyl derivativesIndicated effects on pancreatic B-cell function and possible applications in diabetes management.

Safety and Toxicology

While specific toxicological data for this compound is sparse, related compounds have undergone extensive safety evaluations. Common side effects noted include gastrointestinal disturbances and potential hepatotoxicity, necessitating careful monitoring during clinical trials.

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